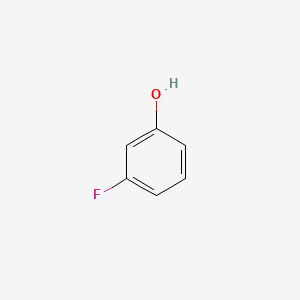

3-Fluorophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87078. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTBRFHBXDZMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190684 | |

| Record name | 3-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like phenol; mp = 12-14 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | 3-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-20-3 | |

| Record name | 3-Fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OMA38487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Fluorophenol: A Technical Guide to its Physical Properties and Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenol (CAS No: 372-20-3) is an aromatic organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1] Its physical and chemical properties are fundamental to its application in various chemical processes and for understanding its toxicological and environmental profile. This technical guide provides a comprehensive overview of the core physical properties of this compound, details general experimental protocols for their determination, and presents logical workflows for its synthesis and biodegradation. All quantitative data is summarized for clarity and accessibility.

Chemical Identity and Structure

| Identifier | Value | Source |

| Chemical Name | This compound | [2][3] |

| Synonyms | m-Fluorophenol, Phenol (B47542), 3-fluoro- | [2][3][4] |

| CAS Number | 372-20-3 | [5][6] |

| Molecular Formula | C₆H₅FO | [2][5][6] |

| Molecular Weight | 112.10 g/mol | [5][7] |

| InChI Key | SJTBRFHBXDZMPS-UHFFFAOYSA-N | [2][5] |

| SMILES | Oc1cccc(F)c1 | [5][6] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Odor | Phenol-like, characteristic | [7][8] |

Core Physical and Chemical Properties

The physical properties of this compound are well-documented in the literature. The following tables summarize the key quantitative data.

Thermodynamic and Physical State Properties

| Property | Value | Conditions | Source |

| Melting Point | 8-14 °C (46.4-57.2 °F) | [3][4][5][7][9] | |

| Boiling Point | 178 °C (352.4 °F) | at 760 mmHg | [3][4][5][9][10] |

| Density | 1.238 - 1.248 g/mL | at 25 °C | [3][5][10] |

| Flash Point | 71 °C (159.8 °F) | Closed Cup | [8][9][11] |

| Vapor Pressure | 1.19 mmHg | [7] |

Acidity and Partitioning Behavior

| Property | Value | Conditions | Source |

| pKa | 9.29 - 9.3 | at 25 °C | [4][12][13] |

| LogP (Octanol/Water) | 1.93 | [8][10] | |

| Water Solubility | Insoluble / Limited | [4][8][12][14] |

Optical Properties

| Property | Value | Conditions | Source |

| Refractive Index (n_D) | 1.514 | at 20 °C | [3][4][5][10] |

Experimental Protocols

The determination of the physical properties listed above is achieved through standardized experimental methodologies. Below are detailed overviews of common protocols applicable to a substance like this compound.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. The capillary method is a standard technique.

-

Sample Preparation : A small amount of the solidified this compound (cooled below its melting point) is finely powdered and packed into a thin-walled capillary tube to a height of 1-2 mm.

-

Apparatus : The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated metal block heater) adjacent to a calibrated thermometer.[10][15][16]

-

Heating : The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

-

Observation : The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal disappears is recorded as the completion of the melt. The resulting range is reported as the melting point.[16] For pure substances, this range is typically narrow (0.5-1.0 °C).[10]

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point with a small sample volume.

-

Sample Preparation : Approximately 0.5 mL of liquid this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[7][17]

-

Apparatus : The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[13][17]

-

Heating : The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[17]

-

Observation : As the liquid heats, trapped air in the capillary tube expands and exits. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[7] The heat source is then removed.

-

Measurement : The liquid is allowed to cool. The moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure of the substance equals the atmospheric pressure. The temperature at this exact moment is recorded as the boiling point.[17] The barometric pressure should also be recorded.[4]

pKa Determination (Spectrometric Method)

The acid dissociation constant (pKa) of a phenolic compound can be determined by UV-Vis spectrophotometry by measuring the absorbance changes as a function of pH.

-

Principle : The acidic phenol (HA) and its conjugate base, the phenoxide (A⁻), exhibit different UV-Vis absorption spectra. According to the Henderson-Hasselbalch equation, when pH = pKa, the concentrations of [HA] and [A⁻] are equal.

-

Sample Preparation : A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 8 to 11 for this compound) are prepared. A stock solution of this compound is made in a suitable solvent (e.g., acetonitrile-water mixture).[18]

-

Measurement : A constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.[18]

-

Data Analysis : The spectrum of the fully protonated species (at low pH) and the fully deprotonated species (at high pH) are identified. The absorbance at a wavelength where the difference between these two species is maximal is plotted against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[19]

Process and Logical Workflows

Synthesis of this compound

A common industrial preparation method involves the diazotization of m-aminophenol followed by fluoro-substitution. This process avoids harsher conditions and improves yields.[1]

References

- 1. p2infohouse.org [p2infohouse.org]

- 2. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. researchgate.net [researchgate.net]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rc.usf.edu [rc.usf.edu]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenol (m-fluorophenol) is a valuable fluorinated building block in organic synthesis, widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties, arising from the interplay of the electron-withdrawing inductive effect of the fluorine atom and the electron-donating resonance effect of the hydroxyl group, govern its reactivity and make it a versatile synthon. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols for key transformations and an analysis of regioselectivity in electrophilic aromatic substitution reactions.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature, possessing a characteristic phenolic odor.[2] It is sparingly soluble in water but exhibits good solubility in common organic solvents.[2] The presence of the fluorine atom significantly influences its acidity compared to phenol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅FO | [3] |

| Molecular Weight | 112.10 g/mol | [3] |

| Melting Point | 8-12 °C | [4] |

| Boiling Point | 178 °C | [4] |

| Density | 1.238 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.514 | [4] |

| pKa | 9.29 (at 25 °C) | [5] |

| Water Solubility | Insoluble | [5] |

| Flash Point | 71 °C (160 °F) | [5] |

| CAS Number | 372-20-3 | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Complex multiplets in the aromatic region (δ 6.5-7.3 ppm), broad singlet for the hydroxyl proton. | [6] |

| ¹³C NMR | Signals for six aromatic carbons, with the carbon bearing the fluorine showing a large C-F coupling constant. | [7] |

| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride. | [6] |

| IR Spectroscopy | Broad O-H stretching band (~3350 cm⁻¹), C-F stretching band (~1250 cm⁻¹), and aromatic C-H and C=C stretching bands. | [8][9] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 112. | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common industrial methods starting from m-aminophenol or m-fluoroaniline.

From m-Aminophenol (Diazotization and Fluoro-dediazoniation)

This widely used industrial process involves the diazotization of m-aminophenol followed by a fluoro-dediazoniation reaction (a variation of the Schiemann reaction).[10][11][12]

Experimental Protocol: Synthesis of this compound from m-Aminophenol [10][11][12]

-

Reaction Setup: A 1000 L reaction vessel equipped with a stirrer, cooling system, and addition funnels is charged with toluene (B28343) (600 L).

-

Addition of m-Aminophenol: m-Aminophenol (200 kg) is added to the toluene with stirring at room temperature until fully dissolved.

-

Hydrofluorination: The solution is cooled, and anhydrous hydrofluoric acid (110 kg) is added, maintaining the temperature between 20-25 °C. The mixture is stirred for 60 minutes.

-

Diazotization: The reaction mixture is cooled to -10 °C. Solid potassium nitrite (B80452) (KNO₂) (108 kg) is added portion-wise, keeping the temperature at -5 °C. The completion of the diazotization is monitored using starch-iodide paper.

-

Decomposition of Diazonium Salt: The cooling is removed, and the reaction mixture is slowly heated to 65 °C to facilitate the decomposition of the diazonium salt and formation of this compound.

-

Work-up: The mixture is cooled to 10 °C and neutralized with a 10% potassium hydroxide (B78521) solution to pH 7. The organic layer is separated, washed with water, and the solvent is removed by distillation.

-

Purification: The crude product is purified by vacuum distillation to afford this compound with a purity of >99%.

Caption: Workflow for the synthesis of this compound.

From m-Fluoroaniline (Diazotization and Hydrolysis)

An alternative route involves the diazotization of m-fluoroaniline followed by hydrolysis of the resulting diazonium salt.[13]

Experimental Protocol: Synthesis of this compound from m-Fluoroaniline [13]

-

Diazotization: m-Fluoroaniline (1.0 eq) is added to a solution of sulfuric acid. The mixture is cooled to 0-5 °C, and a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the low temperature.

-

Hydrolysis: The cold diazonium salt solution is added to a hot (100-150 °C) aqueous solution of sulfuric acid, often containing a copper(II) sulfate (B86663) catalyst. The this compound formed is steam-distilled from the reaction mixture.

-

Purification: The distillate is collected, and the this compound is extracted with an organic solvent. The organic extracts are dried, and the solvent is removed. The crude product is purified by vacuum distillation.

Reactivity of this compound

The reactivity of this compound is dictated by the electronic properties of the hydroxyl (-OH) and fluorine (-F) substituents. The -OH group is a strongly activating, ortho-, para-directing group due to its +R (resonance) effect. The -F atom is a deactivating group due to its strong -I (inductive) effect, but it also acts as an ortho-, para-director because of its +R effect (lone pair donation). The interplay of these effects determines the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is the dominant activating and directing group in this compound. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the -OH group (positions 2, 4, and 6). The fluorine atom at position 3 will exert a secondary directing influence.

Caption: General mechanism of electrophilic aromatic substitution.

Regioselectivity:

-

Position 2 (ortho to -OH, ortho to -F): Activated by the -OH group, but sterically hindered by the adjacent fluorine. The inductive effect of fluorine will also disfavor substitution at this position.

-

Position 4 (para to -OH, ortho to -F): Strongly activated by the -OH group and less sterically hindered than position 2. This is a likely position for substitution.

-

Position 6 (ortho to -OH, para to -F): Strongly activated by the -OH group and sterically accessible. This is also a very likely position for substitution.

-

Position 5 (meta to both -OH and -F): Deactivated by both groups and is the least likely position for substitution.

Therefore, electrophilic attack is predicted to occur predominantly at positions 4 and 6.

Bromination of phenols is a facile reaction. For this compound, bromination is expected to yield a mixture of 4-bromo- and 6-bromo-3-fluorophenol as the major products.

Experimental Protocol: Bromination of this compound (Adapted from a general procedure for phenols)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Addition of Bromine: Cool the solution in an ice bath. A solution of bromine (1.0 eq) in the same solvent is added dropwise with stirring.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the color of bromine disappears.

-

Work-up: The reaction mixture is washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting product mixture can be separated by column chromatography.

Nitration of phenols requires careful control of reaction conditions to avoid oxidation and polysubstitution. For this compound, nitration is expected to occur at the 4- and 6-positions.

Experimental Protocol: Nitration of this compound (Adapted from a general procedure for phenols) [4]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place this compound (1.0 eq) and a solvent like acetic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Preparation of Nitrating Agent: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cool.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 5 °C.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated nitro-3-fluorophenols are collected by filtration.

-

Purification: The crude product, a mixture of isomers, is washed with cold water and can be purified by column chromatography or recrystallization.

Caption: Workflow for the nitration of this compound.

Friedel-Crafts acylation of phenols can be complex due to the coordination of the Lewis acid catalyst with the hydroxyl group. However, under appropriate conditions, C-acylation can be achieved, typically at the positions ortho and para to the hydroxyl group.

Experimental Protocol: Friedel-Crafts Acylation of this compound with Acetyl Chloride (Adapted from a general procedure) [10][14]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq) and a solvent such as dichloromethane (B109758).

-

Addition of this compound: Add this compound (1.0 eq) to the suspension and stir for 15-30 minutes.

-

Acylation: Cool the mixture to 0 °C. Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. The crude product can be purified by column chromatography.

Reactions of the Hydroxyl Group

The hydroxyl group of this compound undergoes typical reactions of phenols, such as etherification and esterification.

The Williamson ether synthesis is a reliable method for preparing ethers from phenols. This compound can be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[14][15][16]

Experimental Protocol: Synthesis of 3-Fluorobenzyl Ether [14]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like acetone (B3395972) or DMF.

-

Deprotonation: Add a base such as potassium carbonate (1.5 eq) and stir the mixture.

-

Alkylation: Add benzyl (B1604629) bromide (1.1 eq) and heat the reaction mixture to reflux for several hours.

-

Work-up: After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purification: The residue is dissolved in an organic solvent, washed with aqueous sodium hydroxide solution and water, dried, and the solvent is evaporated. The product can be purified by distillation or chromatography.

Caption: Mechanism of Williamson ether synthesis.

Esterification of this compound can be achieved by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base.

Experimental Protocol: Synthesis of 3-Fluorophenyl Acetate (B1210297) [17]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or pyridine.

-

Acylation: Add acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

-

Reaction: Stir the reaction mixture at room temperature for a few hours.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent.

-

Purification: Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent. The product can be purified by distillation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[18][19][20]

-

Health Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[19] Handle in a well-ventilated area or under a fume hood.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] It is light and air-sensitive.[21]

-

Fire Hazards: Combustible liquid. Keep away from heat, sparks, and open flames.[18]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[18]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in several areas:

-

Pharmaceuticals: The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.

-

Agrochemicals: Incorporated into pesticides and herbicides to improve their efficacy.[1]

-

Material Science: Used in the synthesis of liquid crystals, polymers, and other advanced materials.[10]

Conclusion

This compound is a versatile and reactive intermediate with a rich chemistry. Its reactivity is dominated by the activating and ortho-, para-directing hydroxyl group, with the fluorine atom providing a secondary influence on regioselectivity and overall reactivity. This guide has provided a detailed overview of its chemical properties, synthesis, and key reactions, along with experimental protocols to facilitate its use in research and development. A thorough understanding of its reactivity and safe handling is crucial for its effective application in the synthesis of novel molecules with applications in medicine, agriculture, and materials science.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. websites.umich.edu [websites.umich.edu]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 12. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102260143A - Production process for this compound - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. CN102408335A - A kind of synthetic method of p-fluorophenyl acetate - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

An In-depth Technical Guide to 3-Fluorophenol (CAS: 372-20-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenol, identified by the CAS number 372-20-3, is an aromatic organic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. As a fluorinated phenol (B47542) derivative, it serves as a crucial building block and versatile intermediate in the synthesis of more complex molecules. The strategic incorporation of a fluorine atom at the meta-position of the phenol ring imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, which are highly desirable in the design of novel bioactive compounds and advanced materials. This guide provides a comprehensive overview of this compound, covering its physicochemical properties, detailed synthetic protocols, spectroscopic profile, and its applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a convenient reference for laboratory and research applications.

| Property | Value |

| CAS Number | 372-20-3 |

| Molecular Formula | C₆H₅FO |

| Molecular Weight | 112.10 g/mol |

| Appearance | Colorless to pale yellow or brown liquid |

| Melting Point | 8-14 °C (lit.) |

| Boiling Point | 178 °C (lit.) |

| Density | 1.238 g/mL at 25 °C (lit.) |

| pKa | 9.29 at 25 °C |

| Solubility | Insoluble or moderately soluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.[1] |

| Refractive Index (n₂₀/D) | 1.514 (lit.) |

| Flash Point | 71 °C (159.8 °F) - closed cup |

| Vapor Pressure | 1.19 mmHg |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several routes. The following are detailed experimental protocols for three common methods, providing researchers with practical methodologies for its preparation.

Method 1: From m-Aminophenol via Diazotization

This industrial-scale method involves the diazotization of m-aminophenol in the presence of anhydrous hydrofluoric acid, followed by hydrolysis.[2][3][4]

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a 1000L lead-lined reactor equipped with a variable speed stirrer, reflux condenser, and temperature control, add 600L of toluene (B28343). Begin stirring at room temperature and uniformly add 200kg of m-aminophenol.

-

Formation of Hydrofluoride Salt: Once the m-aminophenol is fully dissolved, gradually increase the stirring speed to 100 rpm. Close the reactor and add 110kg of anhydrous hydrofluoric acid, maintaining the reaction temperature between 20-25°C. After the addition is complete, continue stirring for 60 minutes to ensure complete conversion to the hydrofluoride salt.

-

Diazotization: Cool the reactor to -10°C using a cooling brine valve. Uniformly add 108kg of potassium nitrite (B80452) (KNO₂) through a screw conveyor, controlling the reaction temperature at -5°C. Vary the stirring speed between 60-100 rpm to ensure efficient mixing. Maintain the reaction at -5°C for 60 minutes. The completion of the diazotization reaction can be monitored using starch-iodide paper.

-

Hydrolysis: After the reaction endpoint is reached, close the cooling valve and raise the temperature to 65°C at a rate of 5°C per hour using a steam-water mixture.

-

Work-up and Neutralization: Cool the reaction mixture to 10°C. Neutralize the mixture by adding a 10% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise, keeping the temperature below 30°C, until the pH of the system reaches 7. Stop stirring and allow the layers to separate.

-

Extraction and Purification: Separate the organic phase and wash it twice with water. Extract the combined aqueous phases with toluene. Combine all organic phases, filter any solid residues, and recover the toluene via atmospheric distillation.

-

Final Product Isolation: The final product, this compound, is obtained by vacuum distillation of the residue. This process typically yields a product with >99% purity.[3]

dot TD {

graph [fontname="Arial", fontsize=12, splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for the synthesis of this compound from m-Aminophenol.

Method 2: From 3-Fluoroaniline (B1664137) via Diazotization and Hydrolysis

This method utilizes 3-fluoroaniline as the starting material, which undergoes diazotization in sulfuric acid, followed by hydrolysis to yield the phenol.[5][6]

Experimental Protocol:

-

Diazotization: In a diazotization vessel, add 98% sulfuric acid. While maintaining the temperature between 20-30°C, add 3-fluoroaniline and allow it to incubate for 20-30 minutes. Cool the mixture to -5°C. Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise. After the addition, dilute the reaction solution with water and keep it below 5°C.

-

Hydrolysis: In a separate hydrolysis kettle, add concentrated sulfuric acid and copper sulfate (B86663). Heat the mixture to 90-160°C (a specific protocol suggests 130-135°C).[5] Add the cold diazonium salt solution from the previous step dropwise into the hot acid solution.

-

Product Collection: Collect the distillate as it forms. Allow the distillate to stand and separate the lower organic layer (oil reservoir).

-

Purification: Purify the collected organic layer by vacuum distillation, collecting the fraction at 95-96°C/75mmHg to obtain the final this compound product. The reported yield for this process is between 75-81%.[5]

dot TD {

graph [fontname="Arial", fontsize=12, splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for the synthesis of this compound from 3-Fluoroaniline.

Method 3: From m-Fluoroiodobenzene via Hydroxylation

This protocol describes a copper-catalyzed hydroxylation of m-fluoroiodobenzene, offering an alternative route with a high reported yield.[1]

Experimental Protocol:

-

Reaction Setup: To a Schlenk reaction tube equipped with a magnetic stir bar, add Hexadecachlorocopper phthalocyanine (B1677752) (CuPcCl₁₆, 22.4 mg) and sodium hydroxide (NaOH, 320 mg).

-

Inert Atmosphere: Evacuate the reaction vessel and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under an argon atmosphere, add dimethyl sulfoxide (B87167) (DMSO, 5.0 mL) and water (5.0 mL). Then, add m-fluoroiodobenzene (952 mg). The molar ratio of m-fluoroiodobenzene to catalyst to base is approximately 1 : 0.005 : 2.

-

Reaction: Heat the reaction mixture to 110°C and stir at 100-200 rpm for 6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with saturated brine and adjust the pH to 6-7 using dilute hydrochloric acid (HCl).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic phases and wash with saturated brine.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (mobile phase: petroleum ether/ethyl acetate, gradient from 40:1 to 5:1 v/v) to yield the this compound product as a white-brown liquid (reported yield: 96%).[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below is a summary of typical spectroscopic data. Note: Detailed peak lists and spectra are best obtained from dedicated spectral databases such as the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ would be expected to show complex multiplets for the aromatic protons between approximately 6.7 and 7.3 ppm, influenced by fluorine-proton coupling. The phenolic hydroxyl proton signal would appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atom bonded to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹J_CF). The chemical shifts will be influenced by both the hydroxyl and fluoro substituents. The C-O carbon typically appears downfield (around 155-160 ppm), while the C-F carbon also shows a characteristic downfield shift coupled with splitting.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound include:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group, indicative of hydrogen bonding.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-F Stretch: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 112, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Aromatic alcohols like phenols often exhibit fragmentation by loss of a hydrogen atom (M-1), loss of carbon monoxide (M-28, [M-CO]⁺), and loss of a formyl radical (M-29, [M-CHO]⁺).[7] The presence of fluorine may also lead to fragments resulting from its cleavage.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can significantly improve a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, which affects absorption and distribution.[8]

This compound is a valuable building block for introducing the fluorophenoxy moiety into potential drug molecules.[9] This structural motif is found in various bioactive compounds and serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[9] While not always a direct starting material, its derivatives are integral to the synthesis of complex therapeutic agents.

Role as a Bioactive Scaffold Component

The 3-fluorophenoxy group can be found in derivatives designed to target a range of biological pathways. For instance, fluorinated phenols are used to synthesize compounds with potential anti-inflammatory, antibacterial, antifungal, and neurological applications.[10] The fluorine atom can modulate the electronic properties of the phenol ring, influencing its interaction with biological targets.

Example Application: MEK Inhibitors in Cancer Therapy

The Ras/Raf/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation and survival.[1][2][5] Mutations in this pathway, particularly in BRAF and Ras proteins, lead to its constitutive activation and are a major driver in many human cancers, including melanoma.[3]

Trametinib , an FDA-approved drug, is a selective inhibitor of MEK1 and MEK2 enzymes within this pathway.[3][11] By blocking MEK, Trametinib prevents the phosphorylation and activation of ERK, thereby inhibiting downstream signaling that leads to uncontrolled cell growth.[6] The chemical structure of Trametinib contains a 2-fluoro-4-iodophenylamino moiety. The synthesis of this crucial fragment often starts from precursors like fluoro-iodo anilines. These precursors themselves can be synthesized from related fluorinated phenols or anilines, highlighting the importance of building blocks like this compound and its isomers in accessing such complex drug architectures. The fluorine substitution in Trametinib is critical for its binding affinity and overall pharmacological profile.

dot TD {

graph [fontname="Arial", fontsize=12, rankdir="TB"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and can cause serious eye damage.[12] Inhalation may lead to corrosive injuries to the respiratory tract.

-

Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

Conclusion

This compound is a fundamentally important chemical intermediate with a unique profile of properties conferred by its fluorine substituent. Its utility as a building block in organic synthesis is well-established, particularly in the creation of high-value molecules for the pharmaceutical and agrochemical industries. The detailed synthetic protocols provided herein offer practical guidance for its preparation, while the overview of its spectroscopic properties and applications underscores its significance for researchers and drug development professionals. A thorough understanding of its chemistry and handling is crucial for leveraging its full potential in the innovation of next-generation chemical entities.

References

- 1. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 7. whitman.edu [whitman.edu]

- 8. AIST:SDBS Help [sdbs.db.aist.go.jp]

- 9. sinobiological.com [sinobiological.com]

- 10. researchgate.net [researchgate.net]

- 11. Trametinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 12. This compound | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenol (IUPAC name: this compound; CAS No: 372-20-3) is an aromatic organic compound with the chemical formula C₆H₅FO.[1][2][3] It consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a fluorine (-F) atom at the meta position. This substitution pattern imparts unique physicochemical properties to the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other specialty chemicals.[3][4] This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.

Molecular Structure

The molecular structure of this compound is characterized by a planar aromatic ring. The presence of the hydroxyl and fluorine substituents on the benzene ring influences its geometry and electronic distribution.

Geometric Parameters

The precise bond lengths and angles of this compound have been determined through X-ray crystallography. The data, available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 263159, provides the basis for the geometric parameters presented below.[1]

Table 1: Bond Lengths in this compound

| Bond | Bond Length (Å) |

| C1-C2 | 1.385 |

| C2-C3 | 1.379 |

| C3-C4 | 1.382 |

| C4-C5 | 1.388 |

| C5-C6 | 1.381 |

| C6-C1 | 1.390 |

| C1-O1 | 1.371 |

| O1-H1 | 0.820 |

| C3-F1 | 1.362 |

| C2-H2 | 0.930 |

| C4-H4 | 0.930 |

| C5-H5 | 0.930 |

| C6-H6 | 0.930 |

Table 2: Bond Angles in this compound

| Angle | Bond Angle (°) |

| C6-C1-C2 | 119.8 |

| C1-C2-C3 | 120.3 |

| C2-C3-C4 | 119.5 |

| C3-C4-C5 | 120.4 |

| C4-C5-C6 | 119.8 |

| C5-C6-C1 | 120.2 |

| C2-C1-O1 | 118.9 |

| C6-C1-O1 | 121.3 |

| C1-O1-H1 | 109.5 |

| C2-C3-F1 | 119.2 |

| C4-C3-F1 | 119.3 |

| C1-C2-H2 | 119.8 |

| C3-C2-H2 | 119.8 |

| C3-C4-H4 | 119.8 |

| C5-C4-H4 | 119.8 |

| C4-C5-H5 | 120.1 |

| C6-C5-H5 | 120.1 |

| C1-C6-H6 | 119.9 |

| C5-C6-H6 | 119.9 |

Bonding in this compound

The bonding in this compound is a complex interplay of sigma (σ) and pi (π) bonds, significantly influenced by the electronic effects of the hydroxyl and fluorine substituents.

Sigma (σ) Framework

The hexagonal carbon ring and the C-H, C-O, O-H, and C-F bonds are all formed by the overlap of sp² hybridized orbitals of the carbon atoms and the respective orbitals of hydrogen, oxygen, and fluorine, creating a stable sigma framework.

Pi (π) System and Electronic Effects

The p-orbitals of the six carbon atoms of the benzene ring overlap to form a delocalized π-system, which is characteristic of aromatic compounds. The hydroxyl and fluorine substituents interact with this π-system through inductive and resonance effects.

-

Inductive Effect (-I): Both the hydroxyl and fluorine atoms are more electronegative than carbon, leading to an electron-withdrawing inductive effect. This effect decreases the electron density in the sigma framework of the benzene ring.

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen and fluorine atoms can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the meta position.

The interplay of these opposing effects determines the overall electronic nature of the this compound molecule. For fluorine, the inductive effect is generally considered to be stronger than its resonance effect, leading to an overall electron-withdrawing character. The hydroxyl group, on the other hand, has a stronger resonance effect, making it an activating group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 3-fluoroaniline (B1664137) followed by hydrolysis.[3][5]

Materials:

-

3-Fluoroaniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Copper (II) Sulfate (B86663) (CuSO₄)

-

Water

-

Ice

Procedure:

-

Diazotization:

-

In a reaction vessel, add concentrated sulfuric acid.

-

While stirring and maintaining the temperature between 20-30 °C, slowly add 3-fluoroaniline.

-

After the addition is complete, continue stirring for 20-30 minutes.

-

Cool the mixture to -5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5 °C.

-

After the addition, allow the reaction to proceed for an additional 30 minutes at a temperature below 5 °C.

-

-

Hydrolysis:

-

In a separate hydrolysis vessel, prepare a solution of concentrated sulfuric acid and copper (II) sulfate in water.

-

Heat the hydrolysis solution to 90-160 °C.

-

Slowly add the diazonium salt solution from the previous step to the hot hydrolysis solution.

-

Collect the distillate, which contains the crude this compound.

-

-

Purification:

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Analysis

FT-IR Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: A thin film of liquid this compound is placed between two potassium bromide (KBr) plates, or a few drops are placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

Broad O-H stretch: ~3200-3600 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

C=C aromatic ring stretches: ~1450-1600 cm⁻¹

-

C-O stretch: ~1200-1300 cm⁻¹

-

C-F stretch: ~1000-1300 cm⁻¹

-

NMR Spectroscopy

-

Objective: To determine the connectivity and chemical environment of the hydrogen and carbon atoms.

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic protons will appear in the range of 6.5-7.5 ppm, with splitting patterns determined by their coupling to each other and to the fluorine atom.

-

The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

Aromatic carbons will resonate in the range of 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Mass Spectrometry

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Method: Electron Ionization (EI) at 70 eV is a common method.

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized and ionized.

-

Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 112, corresponding to the molecular weight of this compound.

-

Major Fragments: Common fragmentation pathways for phenols include the loss of CO and CHO. The presence of fluorine will also influence the fragmentation. Key fragments observed for this compound include ions at m/z 84, 83, and 56.

-

Table 3: Spectroscopic Data Summary for this compound

| Technique | Key Observations |

| FT-IR | Broad O-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aromatic C=C stretches (~1600, 1500, 1450 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-F stretch (~1150 cm⁻¹) |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm) showing complex splitting patterns due to H-H and H-F coupling. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-165 ppm. The carbon bonded to fluorine (C3) will appear as a doublet with a large ¹J(C-F) coupling constant. |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 112. Major fragment ions at m/z 84 ([M-CO]⁺), 83 ([M-CHO]⁺), and 56. |

Conclusion

The molecular structure and bonding of this compound are well-defined by a combination of experimental data and theoretical principles. Its planar aromatic structure is influenced by the competing inductive and resonance effects of the hydroxyl and fluorine substituents. This comprehensive guide, with its tabulated quantitative data and detailed experimental protocols, serves as a valuable resource for scientists and researchers engaged in the synthesis and application of this important chemical intermediate. The provided visualizations offer a clear framework for understanding the electronic interactions within the molecule and the analytical workflow for its characterization.

References

- 1. This compound | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104276929A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. CN102260143A - Production process for this compound - Google Patents [patents.google.com]

- 4. This compound | C6H5FO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. CN103951547A - M-fluorophenol preparation method - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Fluorophenol: A Technical Guide

Introduction

3-Fluorophenol (C₆H₅FO) is an aromatic organic compound that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique electronic properties, imparted by the fluorine substituent on the phenyl ring, make it a compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aromatic protons and the hydroxyl proton.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | 7.21 | t | 8.1 |

| H-6 | 6.84 | d | 8.2 |

| H-2 | 6.78 | d | 10.1 |

| H-4 | 6.70 | ddd | 8.3, 2.4, 0.8 |

| OH | 5.30 | br s | - |

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the electronic structure of the molecule. The carbon attached to the fluorine atom exhibits a characteristic large coupling constant (¹JCF).

| Carbon Assignment | Chemical Shift (δ) ppm | C-F Coupling Constant (JCF) Hz |

| C-3 | 163.6 | d, ¹JCF = 244.0 |

| C-1 | 156.1 | d, ³JCF = 11.0 |

| C-5 | 130.5 | d, ³JCF = 9.0 |

| C-6 | 111.4 | d, ⁴JCF = 3.0 |

| C-2 | 107.5 | d, ²JCF = 21.0 |

| C-4 | 103.5 | d, ²JCF = 25.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| 3610 - 3590 | O-H stretch (free) | Medium, Sharp |

| ~3400 | O-H stretch (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1615, 1595, 1490 | C=C stretch (aromatic ring) | Strong |

| 1450 | C-H in-plane bend | Medium |

| 1350 - 1200 | C-O stretch | Strong |

| 1250 - 1100 | C-F stretch | Strong |

| 900 - 675 | C-H out-of-plane bend | Strong |

Table 3: Key Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 100 | [M]⁺ |

| 84 | 67 | [M - CO]⁺ |

| 83 | 72 | [M - CHO]⁺ |

| 64 | 36 | [C₅H₄]⁺ |

| 56 | 46 | [C₄H₄]⁺ |

Table 4: Mass Spectrometry Data (EI) for this compound.[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 512-1024 (or more, depending on concentration).

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are gently pressed together to form a thin liquid film.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty sample compartment is recorded prior to the sample scan.

-

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Instrumentation and Parameters:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40 - 400.

-

Data Interpretation and Visualization

The spectroscopic data provides a comprehensive structural fingerprint of this compound. The interplay between these techniques allows for unambiguous identification.

Caption: Workflow of Spectroscopic Analysis for this compound.

This guide serves as a foundational resource for researchers and professionals working with this compound, providing the essential spectroscopic data and methodologies for its confident identification and characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorophenol

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Fluorophenol, intended for researchers, scientists, and professionals in drug development. The document outlines key physical constants, details the experimental methodologies for their determination, and presents a logical workflow for assessing compound purity based on these properties.

Physicochemical Data for this compound

This compound is a colorless to light yellow or brown liquid characterized by a phenolic odor.[1][2] Its key physical properties are summarized below. These values are critical for its handling, purification, and application in synthetic chemistry and drug design.

| Property | Value | Source(s) |

| Boiling Point | 178 °C (at 760 mmHg) | [2][3][4][5] |

| Melting Point | 8-12 °C | [3][5] |

| 10 °C | [2] | |

| 12 °C | [4] | |

| 12-14 °C | [1] | |

| Density | 1.238 g/mL (at 25 °C) | [3][4][5] |

| 1.240 g/mL | [2] | |

| Flash Point | 71 °C (159.8 °F) | [2][3] |

| Molecular Weight | 112.10 g/mol | [3][4] |

| Molecular Formula | C₆H₅FO | [2][4] |

Experimental Protocols for Determination of Physical Properties

The accurate determination of boiling and melting points is fundamental for identifying a substance and assessing its purity.[6][7][8][9] Pure compounds typically exhibit sharp, well-defined melting and boiling points, whereas impurities tend to depress the melting point and broaden the melting range.[6][7]

Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.[6][10]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions to a liquid is recorded as the melting point.[10]

Detailed Methodology (Modern Apparatus):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[11] The tube is tapped gently or dropped through a long glass tube to pack the sample firmly into the bottom.[11]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.[10] A thermometer or digital probe is positioned to accurately measure the temperature of the block.

-

Heating and Observation:

-

If the approximate melting point is known, the sample is heated rapidly to about 20°C below this temperature.[11]

-

The heating rate is then slowed significantly, to approximately 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6][11]

-

The sample is observed through a magnifying eyepiece.

-

-

Data Recording: Two temperatures are recorded:

Boiling Point Determination

For liquids, distillation and the micro-reflux (capillary) method are standard procedures for determining the boiling point.[12][13]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] At this temperature, the liquid undergoes a phase transition to a gas.[8]

Detailed Methodology (Micro-Reflux Capillary Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube or fusion tube.[13][15]

-

Apparatus Setup:

-

A small capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).[15]

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

This assembly is then placed in a heating bath (e.g., an oil bath or a Thiele tube) or an aluminum heating block.[13]

-

-

Heating and Observation:

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]

-

As the liquid's boiling point is reached, its vapor pressure increases, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]

-

-

Data Recording:

-

Heating is discontinued (B1498344) at the point of rapid bubbling.

-

As the apparatus cools, the bubbling will slow and eventually stop. The liquid will then be drawn up into the capillary tube.[13]

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][14] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for using melting point determination as a criterion for compound identification and purity assessment.

Caption: Workflow for purity analysis using melting point determination.

References

- 1. This compound | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. This compound [stenutz.eu]

- 5. This compound | 372-20-3 [chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vernier.com [vernier.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. byjus.com [byjus.com]

3-Fluorophenol: A Comprehensive Technical Guide to its Acidity and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of 3-Fluorophenol, a key physicochemical parameter influencing its behavior in chemical and biological systems. Understanding the acidity of this compound is crucial for applications in drug design, chemical synthesis, and environmental science, as it governs properties such as solubility, lipophilicity, and reactivity.

Core Concepts: Acidity, pKa, and the Acidity Constant (Ka)

The acidity of a compound in solution is quantified by its acid dissociation constant (Ka), which represents the equilibrium constant for the dissociation of a proton (H⁺). For this compound (m-FPhOH), this equilibrium can be represented as:

m-FPhOH ⇌ m-FPhO⁻ + H⁺

The Ka is defined as:

Ka = [m-FPhO⁻][H⁺] / [m-FPhOH]

where the terms in brackets represent the molar concentrations of the 3-fluorophenoxide anion, the proton, and the undissociated this compound, respectively.

A more convenient and widely used measure of acidity is the pKa, which is the negative logarithm of the Ka:

pKa = -log₁₀(Ka)

A lower pKa value indicates a stronger acid, signifying a greater extent of dissociation at a given pH.

Quantitative Data for this compound

The pKa of this compound has been determined by various experimental and computational methods. The following table summarizes the reported values under different conditions.

| Parameter | Value | Solvent | Temperature (°C) | Method | Reference |

| pKa | 9.3 | Water | Not Specified | Not Specified | [1][2][3] |

| pKa | 9.29 | Water | 25 | Not Specified | [4] |

| pKa | 15.88 | DMSO | Not Specified | Not Specified | [5] |

| Ka (calculated from pKa 9.3) | 5.01 x 10⁻¹⁰ | Water | Not Specified | Calculation | |

| Ka (calculated from pKa 9.29) | 5.13 x 10⁻¹⁰ | Water | 25 | Calculation |

Note: The significant difference in the pKa value observed in dimethyl sulfoxide (B87167) (DMSO) compared to water highlights the profound effect of the solvent on acidity. DMSO is a less effective solvating agent for the phenoxide anion compared to water, which leads to a decrease in acidity (higher pKa).

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds like this compound is typically carried out using spectrophotometric or potentiometric titration methods.

Spectrophotometric Method

This method relies on the difference in the ultraviolet (UV) absorbance spectra between the protonated (m-FPhOH) and deprotonated (m-FPhO⁻) forms of the compound.

Detailed Methodology:

-

Preparation of Solutions:

-

A stock solution of this compound of known concentration (e.g., 1 x 10⁻⁴ M) is prepared in a suitable solvent (e.g., water or a mixed solvent system like acetonitrile-water).[6]

-

A series of buffer solutions with a range of known pH values bracketing the expected pKa of this compound are prepared.

-

Two additional solutions are prepared: one at a highly acidic pH (e.g., pH 2) to ensure the compound is fully protonated, and one at a highly basic pH (e.g., pH 12) to ensure complete deprotonation.

-

-

Spectrophotometric Measurements:

-

Data Analysis:

-

The pKa is determined by plotting the absorbance at the selected wavelength against the pH of the solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[8]

-

Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([m-FPhOH]/[m-FPhO⁻]) The ratio of the concentrations of the protonated and deprotonated forms can be calculated from the absorbance values.[7]

-

Potentiometric Titration Method

This classic method involves titrating a solution of the weak acid (this compound) with a strong base of known concentration and monitoring the pH change.

Detailed Methodology:

-

Preparation of the Sample:

-

A solution of this compound of known concentration is prepared in a suitable solvent, typically water. The ionic strength of the solution is often kept constant by adding a neutral salt like KCl.[9]

-

-

Titration Procedure:

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[9][10]

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

The equivalence point, where the moles of added base equal the initial moles of the acid, is determined from the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9]

-

Logical Workflow for pKa Determination

The following diagram illustrates a generalized workflow for the experimental determination of the pKa of a phenolic compound.

References

- 1. quora.com [quora.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. This compound CAS#: 372-20-3 [m.chemicalbook.com]

- 5. organic chemistry - Between 3-chlorophenol and this compound, which one is more acidic? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. web.pdx.edu [web.pdx.edu]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide on the Solubility of 3-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-fluorophenol in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both qualitative and quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: this compound Solubility

This compound (CAS No. 372-20-3) is an aromatic organic compound with the molecular formula C₆H₅FO. It is a colorless to pale yellow liquid at room temperature. The presence of both a hydroxyl group and a fluorine atom on the benzene (B151609) ring influences its physicochemical properties, including its solubility, which is a critical parameter in synthesis, purification, formulation, and various applications in the pharmaceutical and agrochemical industries.[1]

Solubility Profile

Generally, this compound exhibits moderate to limited solubility in water and good solubility in many common organic solvents.[1] The hydroxyl group can participate in hydrogen bonding with water, while the fluorinated phenyl ring contributes to its lipophilicity. The octanol-water partition coefficient (logP) of this compound is reported to be 1.9, indicating a greater affinity for organic phases over aqueous solutions.[2][3]

While extensive experimental data on the quantitative solubility of this compound is not widely available in the public domain, this guide provides a summary of available information and a robust protocol for its experimental determination.